N2-(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine
Overview
Description
N2-(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine is an organic compound with a complex structure It is characterized by the presence of an ethylpropyl group attached to the nitrogen atom, along with two methyl groups and a nitro group on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine typically involves multiple steps. One common method includes the nitration of 4,5-dimethyl-1,2-benzenediamine followed by the introduction of the ethylpropyl group through alkylation. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N2-(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methyl and ethylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various amine derivatives and substituted benzene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N2-(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N2-(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular metabolism and signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N2-(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine include:
- N-(1-Ethylpropyl)-2,6-dinitro-3,4-xylidine
- 4,5-Dimethyl-2-nitroaniline
- 3,4-Dimethyl-2,6-dinitroaniline
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the ethylpropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4,5-dimethyl-3-nitro-2-N-pentan-3-ylbenzene-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-5-10(6-2)15-12-11(14)7-8(3)9(4)13(12)16(17)18/h7,10,15H,5-6,14H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAAQXSIAFALQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1=C(C=C(C(=C1[N+](=O)[O-])C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301028583 | |
Record name | 4,5-Dimethyl-3-nitro-2-N-pentan-3-ylbenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301028583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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